molecular formula C17H20N2O4S2 B2983987 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 946227-38-9

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2983987
CAS No.: 946227-38-9
M. Wt: 380.48
InChI Key: VJQGGPQGUWIGRY-UHFFFAOYSA-N
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Description

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by its complex molecular structure, which includes a tetrahydroquinoline core and sulfonyl functional groups. It has found applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method begins with the construction of the tetrahydroquinoline core, often through the Pictet-Spengler reaction, which combines an aminoalkyl benzene derivative with an aldehyde or ketone in the presence of an acid catalyst. Following the formation of the tetrahydroquinoline ring, an ethylsulfonyl group is introduced via sulfonation, using reagents such as ethylsulfonyl chloride in the presence of a base like pyridine or triethylamine. Finally, the benzenesulfonamide moiety is attached through a nucleophilic substitution reaction involving a suitable benzenesulfonyl chloride and the tetrahydroquinoline intermediate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is typically scaled up using optimized reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesizers may be employed to maintain consistent reaction parameters and reduce production time. The use of greener solvents and catalysts is also explored to enhance the environmental sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo various types of chemical reactions:

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

  • Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or catalytic hydrogenation, resulting in the cleavage of sulfonyl groups.

  • Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the sulfonyl and quinoline moieties, introducing different functional groups to modify the compound’s properties.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) in hydrogen atmosphere.

  • Substitution: Benzenesulfonyl chloride, ethylsulfonyl chloride in the presence of bases such as pyridine or triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives or deprotected intermediates.

Scientific Research Applications

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical transformations.

  • Biology: Its sulfonamide moiety is structurally related to many biologically active compounds, suggesting potential as a pharmacophore for drug development.

  • Medicine: Research has explored its utility as a lead compound in the development of new therapeutic agents, particularly in areas such as antimicrobial and anticancer research.

  • Industry: The compound’s unique structural features make it useful in the design of novel materials and as a precursor for specialty chemicals.

Comparison with Similar Compounds

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can be compared to other similar compounds to highlight its unique properties:

  • Similar Compounds: N-(1-sulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide.

  • Unique Properties: The ethylsulfonyl group in this compound provides distinct steric and electronic effects, influencing its reactivity and interaction with biological targets differently compared to similar compounds with different sulfonyl groups.

This compound's unique combination of functional groups and its versatile reactivity make it a valuable subject of study in multiple fields of science and industry.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-2-24(20,21)19-12-6-7-14-10-11-15(13-17(14)19)18-25(22,23)16-8-4-3-5-9-16/h3-5,8-11,13,18H,2,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQGGPQGUWIGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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